molecular formula C8H8O3 B1293570 2-(Hydroxymethyl)benzoic acid CAS No. 612-20-4

2-(Hydroxymethyl)benzoic acid

Cat. No.: B1293570
CAS No.: 612-20-4
M. Wt: 152.15 g/mol
InChI Key: MGMNPSAERQZUIM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be an endogenous metabolite , suggesting that it may interact with various enzymes and proteins within the body.

Mode of Action

It is known that benzoic acid derivatives can inhibit the growth of mold, yeast, and some bacteria

Biochemical Pathways

It is known to be a principal metabolite of the phthalidyl moiety in humans . This suggests that it may play a role in the metabolism of phthalidyl compounds, but the exact pathways and their downstream effects require further investigation.

Pharmacokinetics

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

As an endogenous metabolite, it likely plays a role in various biochemical processes within the body

Biochemical Analysis

Biochemical Properties

2-(Hydroxymethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, which facilitate the oxidation of the hydroxymethyl group to a carboxyl group. This interaction is crucial for the compound’s conversion into other metabolites. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by acting as a ligand for transcription factors, thereby affecting cellular metabolism. For instance, this compound can enhance the expression of antioxidant enzymes, providing protection against oxidative damage . This modulation of cellular processes highlights its potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of certain oxidoreductases, leading to altered redox states within the cell. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may degrade into other metabolites, which can have different biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of gene expression . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and provide protective effects against oxidative stress. At high doses, it may exhibit toxic effects, such as inducing oxidative damage and disrupting cellular homeostasis. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its adverse effects . Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and oxidoreductases, leading to the formation of other metabolites. These metabolic pathways are essential for the compound’s biological activity and its potential therapeutic applications. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these pathways is important for elucidating the compound’s biochemical roles.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions. For example, this compound can be transported into mitochondria, where it may exert its effects on cellular metabolism . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its presence in mitochondria can affect cellular respiration and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles.

Preparation Methods

2-Hydroxymethyl benzoic acid can be synthesized through several methods. One common synthetic route involves the hydrolysis of methyl 2-hydroxybenzoate (oil of wintergreen) by boiling it with aqueous sodium hydroxide. This reaction produces sodium 2-hydroxybenzoate, which can then be converted into 2-hydroxybenzoic acid by adding hydrochloric acid . Industrial production methods may involve similar hydrolysis reactions or other chemical processes tailored for large-scale synthesis.

Chemical Reactions Analysis

2-Hydroxymethyl benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2-carboxybenzaldehyde . Common reagents used in these reactions include oxidizing agents like sodium dichromate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2-Hydroxymethyl benzoic acid can be compared with other similar compounds, such as 2-hydroxybenzoic acid (salicylic acid) and 2-carboxybenzaldehyde. While all these compounds share a benzoic acid core structure, they differ in their functional groups and chemical properties. For example, 2-hydroxybenzoic acid has a hydroxyl group directly attached to the benzene ring, whereas 2-hydroxymethyl benzoic acid has a hydroxymethyl group . These differences result in unique reactivity and applications for each compound .

Properties

IUPAC Name

2-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMNPSAERQZUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210099
Record name 2-(Hydroxymethyl)benzoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
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Physical Description

Solid
Record name 2-(Hydroxymethyl)benzoic acid
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Solubility

4.28 mg/mL at 20 °C
Record name 2-(Hydroxymethyl)benzoic acid
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CAS No.

612-20-4
Record name 2-(Hydroxymethyl)benzoic acid
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Record name 2-(HYDROXYMETHYL)BENZOIC ACID
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Record name 2-(hydroxymethyl)benzoic acid
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Record name 2-(HYDROXYMETHYL)BENZOIC ACID
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Record name 2-(Hydroxymethyl)benzoic acid
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Melting Point

127 - 128 °C
Record name 2-(Hydroxymethyl)benzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable chemical property of 2-(Hydroxymethyl)benzoic acid?

A1: this compound readily undergoes lactonization to form phthalide. This reaction, where the carboxylic acid group and the hydroxymethyl group on the same molecule react to form a cyclic ester (lactone), is a key characteristic of this compound. []

Q2: How can the reactivity of this compound be exploited in organic synthesis?

A2: this compound can be transformed into 2-(chloroacetoxymethyl)benzoyl chloride (CAMB-Cl). This derivative serves as a valuable protecting group for carbohydrates in synthetic chemistry, particularly for the O-protection at position 2 in glycosyl donors. []

Q3: What is the role of this compound in the Ugi multicomponent reaction?

A3: this compound can be used in a double Ugi four-component reaction to synthesize symmetrical and unsymmetrical bis-(β-aminoamides). It undergoes a sacrificial Mumm rearrangement, preventing the competing split-Ugi reaction and improving the reaction yield. []

Q4: Are there any known biological applications of this compound derivatives?

A4: Yes, a this compound derivative, 2-hydroxymethyl-benzoic acid 2'-hydroxy-tetradecyl ester, has been isolated from the fungus Talaromyces purpureogenus CFRM02. [] While specific biological activities haven't been detailed in the provided research, this finding highlights the potential for this class of compounds in biological systems.

Q5: What is the significance of 2-carboxybenzaldehyde (CBA) reductase and its relation to this compound?

A5: 2-Carboxybenzaldehyde (CBA) reductase is an enzyme found in rat liver cytosol. It catalyzes the conversion of CBA to this compound in the presence of NADH or NADPH. This enzyme's activity can be induced by phenobarbital, making it a useful tool for studying enzyme induction. []

Q6: How do sulphydryl substances affect 2-carboxybenzaldehyde (CBA) reductase?

A6: Research shows that sulphydryl substances, like mercaptoethanol, are crucial for maintaining the structure and activity of CBA reductase. This enzyme loses its ability to form this compound during purification without mercaptoethanol, but this activity can be restored by adding sulphydryl compounds or bovine serum albumin. []

Q7: Has the structure of any this compound-derived compound been confirmed by X-ray crystallography?

A7: Yes, the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with saccharin yields 3-dimethylamino-4,4-dimethyl-5,6-dihydro-4H-1,2,5-benzothiadiazocin-6-one-1,1-dioxide. This compound, featuring a this compound moiety, has had its structure confirmed by X-ray crystallography. []

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